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Compound of Interest

Compound Name:

4-[(4-

Isothiocyanatophenyl)sulfonyl]mor

pholine

CAS No.: 100060-98-8

Cat. No.: B3070061 Get Quote

CAS 100060-98-8 vs. CAS 7356-55-0
Executive Summary
CAS 100060-98-8 (4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine) and CAS 7356-55-0

(1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine) are structurally homologous covalent probes.

They share a core pharmacophore—a benzenesulfonyl isothiocyanate moiety—capable of

covalently modifying nucleophilic amino acid residues, primarily Lysine (

-amino group), to form stable thiourea adducts.

The critical divergence lies in their "tail" regions:

CAS 100060-98-8 contains a morpholine ring, imparting higher polarity and water solubility.

CAS 7356-55-0 contains a piperidine ring, imparting higher lipophilicity and hydrophobic

character.

This physicochemical distinction allows researchers to probe the hydropathic character of

protein binding pockets. By screening both, scientists can determine whether a target site

prefers a polar (morpholine-compatible) or hydrophobic (piperidine-compatible) ligand, a crucial

step in Structure-Activity Relationship (SAR) optimization.
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Chemical Identity & Structural Analysis
The following table contrasts the physicochemical properties of both probes. Note the

difference in ClogP, which dictates their solubility profiles and membrane permeability.

Feature CAS 100060-98-8 CAS 7356-55-0

Common Name Morpholino-sulfonyl-ITC Piperidino-sulfonyl-ITC

IUPAC Name

4-[(4-

isothiocyanatophenyl)sulfonyl]

morpholine

1-[(4-

isothiocyanatophenyl)sulfonyl]

piperidine

Molecular Formula

Molecular Weight 284.35 g/mol 282.38 g/mol

Reactive Group Isothiocyanate (-N=C=S) Isothiocyanate (-N=C=S)

Tail Moiety
Morpholine (Polar ether

oxygen)

Piperidine (Hydrophobic

hydrocarbon)

Estimated ClogP ~1.2 (More Hydrophilic) ~2.5 (More Lipophilic)

Solubility
DMSO, moderate in aqueous

buffer
DMSO, low in aqueous buffer

Primary Target Surface Lysines, Polar Pockets
Buried Lysines, Hydrophobic

Pockets

Mechanistic Divergence & Reaction Chemistry
Both compounds act as electrophilic traps. The isothiocyanate carbon is electron-deficient,

making it susceptible to nucleophilic attack by the lone pair of electrons on primary amines

(e.g., Lysine side chains or N-terminal amines).

Reaction Mechanism (Thiourea Formation)
The reaction proceeds via a nucleophilic addition mechanism, resulting in a stable thiourea

linkage. This bond is generally irreversible under physiological conditions, allowing for robust

downstream analysis (e.g., mass spectrometry).
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Figure 1: Mechanism of covalent modification. The lysine amine attacks the central carbon of

the isothiocyanate group.

Selectivity Considerations
pH Dependence: The reaction requires the unprotonated amine (

). Thus, reactivity is higher at basic pH (pH 8.0–9.0). At physiological pH (7.4), only lysines
with perturbed pKa values (lower than typical ~10.5) are highly reactive.

Off-Targets: While highly selective for amines, isothiocyanates can react with cysteine thiols

(reversible dithiocarbamates) or N-terminal amines.

Experimental Protocols
To ensure reproducibility, the following protocols utilize DMSO stock solutions to mitigate the

solubility differences between the two compounds.

Protocol A: Stock Solution Preparation
Objective: Create stable 50 mM stocks.

Weighing: Weigh ~5-10 mg of the compound in a glass vial (avoid plastics that may leach).

Solvent: Dissolve in anhydrous DMSO (Dimethyl sulfoxide).

Note: CAS 7356-55-0 (Piperidine) dissolves readily.

Note: CAS 100060-98-8 (Morpholine) may require vortexing due to polarity.
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Storage: Aliquot into single-use vials and store at -20°C under desiccant. Avoid repeated

freeze-thaw cycles to prevent hydrolysis of the isothiocyanate group.

Protocol B: Protein Labeling Workflow
Objective: Label reactive lysines in a proteome lysate.

Lysate Prep: Dilute protein lysate to 1 mg/mL in PBS (pH 7.4) or HEPES (pH 8.0).

Critical: Avoid amine-containing buffers (Tris, Glycine) as they will scavenge the probe.

Incubation: Add the probe (final conc. 10–100 µM) from the DMSO stock. Keep DMSO < 2%

(v/v).

Reaction: Incubate at 37°C for 1 hour with gentle agitation.

Quenching: Stop the reaction by adding 50 mM Tris-HCl (pH 8.0) or precipitating proteins

with cold acetone.

Analysis: Proceed to tryptic digestion and LC-MS/MS analysis.

Applications in Drug Discovery[2][3]
These two compounds are often used as a matched pair in Fragment-Based Drug Discovery

(FBDD).

1. Ligandability Screening
By screening both CAS 100060-98-8 and CAS 7356-55-0 against a target protein, researchers

can assess the nature of the binding site near a reactive lysine.

Scenario A (Hit with 7356-55-0 only): Suggests a hydrophobic pocket adjacent to the lysine.

The piperidine ring interacts favorably with non-polar residues (Leu, Val, Phe).

Scenario B (Hit with 100060-98-8 only): Suggests a solvent-exposed or polar pocket. The

morpholine oxygen may engage in H-bonding with nearby residues (Ser, Thr, Asn).

2. Chemoproteomic Profiling
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In "scout fragment" approaches, these probes are added to live cells or lysates. The resulting

thiourea adducts are identified via mass spectrometry, generating a map of "hyper-reactive"

lysines across the proteome. This identifies potential allosteric sites for drug targeting.
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Step 2: Parallel Labeling

Add CAS 100060-98-8
(Morpholine Probe)

Add CAS 7356-55-0
(Piperidine Probe)

Step 3: Tryptic Digestion

Step 4: LC-MS/MS Analysis

Result: Differential Binding Map
(Polar vs. Hydrophobic Pockets)
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Figure 2: Parallel screening workflow for determining binding pocket characteristics.

Safety & Handling
Hazards: Both compounds are isothiocyanates, which are potent sensitizers. They can

cause skin and respiratory irritation (lacrimators).

PPE: Wear nitrile gloves, safety goggles, and work in a chemical fume hood.
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Disposal: Quench excess probe with an amine-containing waste solution (e.g., dilute Tris or

ethanolamine) before disposal to neutralize the reactive group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.synquestlabs.com/ProductV2/ProductDetail/87679
https://abcr.com/de_en/ab245043
https://pubchem.ncbi.nlm.nih.gov/compound/100060-98-8
https://cymitquimica.com/cas/7356-55-0/
https://www.ottokemi.com/download/catlogue/speciality-chemicals-product-list.pdf
https://www.synquestlabs.com/ProductV2/ProductDetail/101819
https://www.ottokemi.com/download/catlogue/speciality-chemicals-product-list.pdf
https://www.scbt.com/p/1--4-isothiocyanatophenyl-sulfonylpiperidine-7356-55-0
https://pubchem.ncbi.nlm.nih.gov/compound/7356-55-0
https://www.ottokemi.com/download/catlogue/speciality-chemicals-product-list.pdf
https://www.nature.com/articles/nature09472
https://www.nature.com/articles/nrd.2016.109
https://www.benchchem.com/product/b3070061?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3070061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. CAS 100060-98-8 | 8H69-1-00 | MDL MFCD03147328 | 4-[(4-
Isothiocyanatobenzene)sulfonyl]morpholine | SynQuest Laboratories [synquestlabs.com]

2. AB245043 | CAS 100060-98-8 – abcr Gute Chemie [abcr.com]

3. CAS 7356-55-0: 1-[(4-isothiocyanatophenyl)sulfonyl]piperid… [cymitquimica.com]

4. ottokemi.com [ottokemi.com]

5. CAS 7356-55-0 | 8H69-1-1V | MDL MFCD00023666 | 1-[(4-
Isothiocyanatophenyl)sulfonyl]piperidine | SynQuest Laboratories [synquestlabs.com]

6. ottokemi.com [ottokemi.com]

7. 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine | CAS 7356-55-0 | SCBT - Santa Cruz
Biotechnology [scbt.com]

To cite this document: BenchChem. [Comparative Technical Guide: Sulfonyl-Isothiocyanate
Probes]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3070061#difference-between-cas-100060-98-8-and-
7356-55-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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